molecular formula C24H34O6 B565988 2-acetamido-2-deoxy-beta-D-glucopyranose CAS No. 103094-10-6

2-acetamido-2-deoxy-beta-D-glucopyranose

Cat. No. B565988
M. Wt: 418.53
InChI Key: FTUWDCKCBMBJQJ-VQSCDDITSA-N
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Description

2-acetamido-2-deoxy-beta-D-glucopyranose, also known as N-acetyl-beta-D-glucosamine, is a type of saccharide that is a component of many biomolecules. It has been found in the structure of the SARS-CoV-2 spike glycoprotein .


Synthesis Analysis

The synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranose involves various compounds such as 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride and 2-Acetamido-2-deoxy-β-D-glucopyranosylamine . The empirical formula of this compound is C16H23NO10 .


Molecular Structure Analysis

The molecular structure of 2-acetamido-2-deoxy-beta-D-glucopyranose can be represented by the SMILES string CC(=O)N[C@H]1C@HOC@HC@@H[C@@H]1O . It has a molecular weight of 389.35 .


Physical And Chemical Properties Analysis

2-acetamido-2-deoxy-beta-D-glucopyranose is a solid substance with an optical activity of [α]24/D +1.7 to +3.0°, c = 10 in chloroform . It has a melting point of 186-189 °C (lit.) .

Scientific Research Applications

Role in Protein-Ligand Interactions

2-Acetamido-2-deoxy-beta-D-glucopyranose (O-GlcNAc) plays a crucial role in the etiology of several diseases, including cancer, Alzheimer's, and type II diabetes. Research has demonstrated its importance in the interactions of protein ligands, particularly with inhibitors such as PUGNAc and NAG. Studies using quantum mechanics and molecular mechanics simulations have provided insights into the binding of these inhibitors to bacterial O-GlcNAcase, highlighting the role of specific residues in these interactions (Lameira et al., 2008).

Synthesis and Potential Antitumor Activities

2-Acetamido-2-deoxy-D-glucose hydrochloride has been used to synthesize various derivatives, showing promising antitumor activities. Diosgenyl glycosides, derived from this compound, exhibited notable effects in increasing apoptotic B cells in chronic lymphotic leukemia (B-CLL) patients (Myszka et al., 2003).

Computational Analysis in Drug Design

In drug design, computational analysis of human O-GlcNAcase structures in complex with inhibitors such as PUGNAc and NAG-Thiazoline derivatives provides a foundation for new inhibitor designs. Molecular dynamics simulations and binding free energy calculations have been instrumental in understanding these interactions, aiding in the rational design of new inhibitors (Alencar et al., 2012).

Anti-Depression Activities

2-Acetamido-2-deoxy-beta-D-glucopyranoses have been synthesized and investigated for their anti-depression activities. Various derivatives of this compound exhibited significant anti-depressive effects, suggesting a potential therapeutic use in depression treatment (Dai Xiao-chang, 2009).

Enzyme Inhibition Studies

Studies on enzyme inhibition, particularly targeting O-GlcNAcase, have leveraged 2-acetamido-2-deoxy-beta-D-glucopyranose and its derivatives. These studies are crucial for understanding and manipulating the O-GlcNAcylation process, which is significant in various diseases (Gloster & Vocadlo, 2010).

Safety And Hazards

When handling 2-acetamido-2-deoxy-beta-D-glucopyranose, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future directions of research on 2-acetamido-2-deoxy-beta-D-glucopyranose could involve further exploration of its role in the structure of the SARS-CoV-2 spike glycoprotein . This could potentially lead to advancements in vaccine development .

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045979
Record name beta-N-Acetylglucosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-N-Acetylglucosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000803
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-ACETYL-beta-D-GLUCOSAMINE

CAS RN

14131-68-1, 72-87-7
Record name β-N-Acetylglucosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14131-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucopyranose, 2-(acetylamino)-2-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-beta-D-glucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-N-Acetylglucosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-.BETA.-D-GLUCOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-N-Acetylglucosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000803
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
176
Citations
DRDPP LATHA, DRST HELINA… - … & ESSENTIAL OILS …, 2021 - nveo.org
… for structurally similar to 2-acetamido-2-deoxy-beta-D-glucopyranose as inhibitors for COVID-… The structurally 95% similar compound of 2-acetamido-2-deoxy-beta-D-glucopyranose has …
Number of citations: 4 www.nveo.org
NE Baĭramova, AB Tuzikov, TV Tyrtysh… - Bioorganicheskaia …, 2007 - europepmc.org
… The glycosyl donor, 2-O-acetyl-3,4,6-tri-O-benzoyl-alpha-D-galactopyranosyl bromide, was coupled with glycosyl acceptor, 1,6-anhydro-2-acetamido-2-deoxy-beta-D-glucopyranose or …
Number of citations: 2 europepmc.org
R Prajapat, S Jain - 2022 - ijrabms.umsu.ac.ir
… Predicted inhibitor 2-acetamido-2-deoxy-beta-D-glucopyranose exhibited effective binding affinity … inhibitor 2-Acetamido-2-deoxy-beta-D-glucopyranose as valuable lead molecule with …
Number of citations: 2 ijrabms.umsu.ac.ir
R Prajapat, S Jain - Journal of Clinical and Diagnostic …, 2023 - pesquisa.bvsalud.org
… Predicted inhibitor 2-acetamido-2-deoxy-beta-D-glucopyranose exhibited effective binding … of study establish inhibitor 2-Acetamido-2-deoxy-beta-D-glucopyranose as valuable lead …
Number of citations: 0 pesquisa.bvsalud.org
K Raman, K Rajagopal, S Jupudi, G Swaminathan… - researchgate.net
… The 3D x-ray crystal structure of spike protein RBD with 2-acetamido-2-deoxy-Beta-D-glucopyranose derivative (6YZ5.pdb), H11-D4 complex with SARS-CoV-2 RBD, Macromolecule …
Number of citations: 2 www.researchgate.net
H kadhim Nimr - researchgate.net
… Static Analysis Of Receptor And Ligand 3-2-1 Protein ligand NAG entry in Statistically view 3-2-2 The ligand 2-acetamido-2-deoxy-beta-D-glucopyranose (NAG ) composition …
Number of citations: 0 www.researchgate.net
F Farouk, F Kabil - International Nano Letters, 2022 - Springer
… 2-acetamido-2-deoxy-beta-d-glucopyranose-(1–4)-2-acetamido-2-deoxy-beta-d-glucopyranose… -(1–6)]beta-d-mannopyranose-(1–4)-2-acetamido-2-deoxy-beta-d-glucopyranose-(1–4)-…
Number of citations: 1 link.springer.com
Z Tang - Highlights in Science, Engineering and Technology, 2022 - drpress.org
… Last but not least, the reproductive ability of SARS-CoV-2 can be reflected by the number of NAG (2-acetamido-2-deoxy-beta-D-glucopyranose). Through data analysis and protein …
Number of citations: 2 drpress.org
PR Hansen - 1996 - KVL
Number of citations: 0
F DASGUPTA, L ANDERSON - ABSTRACTS …, 1985 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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